molecular formula C19H24N2O2 B2936513 Chembl4205664 CAS No. 2213490-89-0

Chembl4205664

Número de catálogo B2936513
Número CAS: 2213490-89-0
Peso molecular: 312.413
Clave InChI: BECNZUWIKCKMJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chembl4205664 is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

The protein kinase that is targeted by Chembl4205664 is known as AKT. AKT is a key regulator of various cellular processes, including cell proliferation, survival, and metabolism. AKT is frequently overexpressed or activated in cancer cells, leading to uncontrolled cell growth and survival. Chembl4205664 binds to the ATP-binding site of AKT, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Chembl4205664 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. The compound also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. In addition, Chembl4205664 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, enhancing their efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Chembl4205664 is its potency and selectivity for AKT. This makes it an ideal tool for studying the role of AKT in cancer biology. However, the compound has some limitations, including its solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for the development and application of Chembl4205664. One possibility is to optimize the compound for improved solubility and stability, which can enhance its pharmacokinetics and efficacy in vivo. Another direction is to explore the combination of Chembl4205664 with other cancer therapies, such as immunotherapy or targeted therapies. Finally, the compound can be used as a tool for studying the role of AKT in various cellular processes, including cell proliferation, survival, and metabolism, which can provide insights into the biology of cancer and potential therapeutic targets.

Métodos De Síntesis

The synthesis of Chembl4205664 involves several steps, including the reaction of a carboxylic acid with an amine to form an amide, followed by the introduction of an aryl group through a Suzuki coupling reaction. The final step involves the reduction of a nitro group to an amine using a palladium catalyst. The synthesis method has been optimized to produce the compound in high yields with good purity.

Aplicaciones Científicas De Investigación

Chembl4205664 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent anti-tumor activity in various types of cancer, including breast, lung, colon, and prostate cancer. The mechanism of action of Chembl4205664 involves the inhibition of a specific protein kinase that is involved in cancer cell proliferation and survival.

Propiedades

IUPAC Name

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNZUWIKCKMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.